molecular formula C25H19N3O5S2 B2988374 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361171-02-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2988374
CAS No.: 361171-02-0
M. Wt: 505.56
InChI Key: XQZYVLCSRJYWTH-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxole moiety at the 4-position. The thiazol-2-yl group is further linked to a benzamide scaffold modified at the para position with an indolin-1-ylsulfonyl substituent. This structure combines multiple pharmacophoric elements:

  • Thiazole ring: Known for its role in kinase inhibition and antimicrobial activity.
  • Indolin-1-ylsulfonyl group: Enhances solubility and modulates receptor binding via sulfonamide interactions.
  • Benzamide backbone: Common in protease inhibitors and anticancer agents.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O5S2/c29-24(27-25-26-20(14-34-25)18-7-10-22-23(13-18)33-15-32-22)17-5-8-19(9-6-17)35(30,31)28-12-11-16-3-1-2-4-21(16)28/h1-10,13-14H,11-12,15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZYVLCSRJYWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring, followed by the introduction of the benzodioxole and indolinylsulfonyl groups. Common synthetic routes may include:

  • Condensation reactions: These reactions often involve the condensation of thiazole derivatives with appropriate benzodioxole and indolinylsulfonyl precursors.

  • Cyclization reactions: Cyclization steps are crucial to form the thiazole ring, often requiring specific catalysts and reaction conditions.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can modify the thiazole ring or the indolinylsulfonyl group.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used as reducing agents.

  • Substituents: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in various diseases.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Thiazole vs. Thiadiazole Cores : The target compound and ASN90 differ in their heterocyclic cores (thiazole vs. thiadiazole), impacting electronic properties and binding selectivity. Thiadiazoles often exhibit stronger hydrogen-bonding capacity.

Sulfonamide Modifications : The target compound’s indolin-1-ylsulfonyl group contrasts with LUF7746’s fluorosulfonyl warhead , which is designed for covalent binding. This suggests divergent therapeutic mechanisms (e.g., reversible vs. irreversible inhibition).

Benzodioxole Positioning : In compound 89 , benzodioxole is part of a cyclopropane-carboxamide side chain, whereas the target compound integrates it directly into the thiazole scaffold. This may influence pharmacokinetic properties like logP and membrane permeability.

Spectral Comparisons:

  • IR Spectroscopy :
    • Target compound likely shows C=O (1660–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches, similar to benzamide derivatives in .
    • Absence of νS-H (~2500 cm⁻¹) confirms thione tautomer stabilization, as seen in triazole analogs .
  • NMR :
    • Benzo[d][1,3]dioxole protons resonate at δ 6.8–7.1 (doublets), while indolin-1-ylsulfonyl groups show characteristic upfield shifts for methylene protons (δ 3.5–4.0) .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a thiazole ring, a benzo[d][1,3]dioxole moiety, and an indolin sulfonyl group. This combination of functional groups is believed to contribute to its diverse pharmacological effects.

Structural Formula

N 4 benzo d 1 3 dioxol 5 yl thiazol 2 yl 4 indolin 1 ylsulfonyl benzamide\text{N 4 benzo d 1 3 dioxol 5 yl thiazol 2 yl 4 indolin 1 ylsulfonyl benzamide}

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. The thiazole and dioxole components are known to enhance biological activity through various mechanisms, including the inhibition of specific cellular pathways involved in tumor growth and proliferation .

Case Studies

  • In vitro Studies :
    • Compounds similar to this compound have shown cytotoxicity against a range of cancer cell lines. For instance, derivatives tested against solid tumors demonstrated IC50 values ranging from 26 µM to 65 µM .
  • Mechanism of Action :
    • The compound is believed to interact with molecular targets that modulate signaling pathways critical for cancer cell survival. This includes the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties. The presence of the thiazole ring is particularly noteworthy as thiazole derivatives are frequently associated with antimicrobial effects.

Comparative Analysis

CompoundStructural FeaturesBiological Activity
This compoundThiazole + dioxole + indolin sulfonylAnticancer, antimicrobial
4-(benzo[d][1,3]dioxol-5-yl)thiazoleThiazole ring + dioxoleAnticancer
PhenylthioacetamidePhenylthio + acetamideAntimicrobial

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Signal Modulation : It can modulate signaling pathways that lead to apoptosis in cancer cells.
  • Cytokine Regulation : It may affect the release of pro-inflammatory cytokines, which play a role in tumor microenvironments.

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